[1,1'-Binaphthalene]-3,3'-dicarboxylicacid,2,2'-dimethoxy-,(1S)-

Metal-Organic Frameworks Chiral coordination polymers Enantioselective sorption

(1S)-2,2′-Dimethoxy[1,1′-binaphthalene]-3,3′-dicarboxylic acid (CAS 135312-22-0), also known as the (S)-enantiomer of 2,2′-dimethoxy-1,1′-binaphthalene-3,3′-dicarboxylic acid, is an axially chiral, C2-symmetric binaphthalene derivative bearing two carboxylic acid groups at the 3,3′-positions and two methoxy groups at the 2,2′-positions. With a molecular formula of C24H18O6 and a molecular weight of 402.4 g/mol, this compound belongs to the broader family of 1,1′-binaphthyl-3,3′-dicarboxylic acid derivatives, a class widely employed as chiral inducers, resolving agents, and ligands for enantioselective transformations and materials science applications.

Molecular Formula C24H18O6
Molecular Weight 402.4 g/mol
CAS No. 135312-22-0
Cat. No. B12334924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Binaphthalene]-3,3'-dicarboxylicacid,2,2'-dimethoxy-,(1S)-
CAS135312-22-0
Molecular FormulaC24H18O6
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=CC=CC=C2C=C1C(=O)O)C3=C(C(=CC4=CC=CC=C43)C(=O)O)OC
InChIInChI=1S/C24H18O6/c1-29-21-17(23(25)26)11-13-7-3-5-9-15(13)19(21)20-16-10-6-4-8-14(16)12-18(24(27)28)22(20)30-2/h3-12H,1-2H3,(H,25,26)(H,27,28)
InChIKeyGZLIFMUGMGYEKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: (S)-2,2′-Dimethoxy-1,1′-binaphthalene-3,3′-dicarboxylic Acid (CAS 135312-22-0) – An Axially Chiral C2-Symmetric Dicarboxylic Acid Building Block


(1S)-2,2′-Dimethoxy[1,1′-binaphthalene]-3,3′-dicarboxylic acid (CAS 135312-22-0), also known as the (S)-enantiomer of 2,2′-dimethoxy-1,1′-binaphthalene-3,3′-dicarboxylic acid, is an axially chiral, C2-symmetric binaphthalene derivative bearing two carboxylic acid groups at the 3,3′-positions and two methoxy groups at the 2,2′-positions [1]. With a molecular formula of C24H18O6 and a molecular weight of 402.4 g/mol, this compound belongs to the broader family of 1,1′-binaphthyl-3,3′-dicarboxylic acid derivatives, a class widely employed as chiral inducers, resolving agents, and ligands for enantioselective transformations and materials science applications [2][3]. Its (1S) absolute configuration defines a specific spatial arrangement critical for stereochemical induction, while the methoxy substituents confer distinct solubility and steric properties compared to the more extensively studied 2,2′-dihydroxy analog (BINOL-3,3′-dicarboxylic acid) [4].

Why Generic Substitution Fails for (S)-2,2′-Dimethoxy-1,1′-binaphthalene-3,3′-dicarboxylic Acid: Structural Differentiation from Close BINOL-Derived Analogs


In-class 1,1′-binaphthyl-3,3′-dicarboxylic acid derivatives are not interchangeable because the nature of the 2,2′-substituent critically governs solubility, steric environment around the carboxylic acid coordination sites, and the overall conformational bias of the binaphthyl backbone [1]. The target compound, bearing methoxy groups at the 2,2′-positions, exhibits fundamentally different hydrogen-bonding capability relative to its 2,2′-dihydroxy counterpart (CAS 47568-49-0): the methoxy group cannot act as a hydrogen-bond donor, eliminating competing intramolecular or intermolecular H-bonding with the 3,3′-carboxylic acid moieties that is characteristically observed in the dihydroxy analog [2]. This distinction is decisive for applications requiring well-defined metal-carboxylate coordination geometries—such as in homochiral metal-organic framework (MOF) synthesis—where the OH groups of the dihydroxy ligand can participate in ancillary metal binding, leading to divergent network topologies compared to the methoxy-protected variant [3]. Additionally, the methoxy substituent increases solubility in medium-polarity organic solvents relative to the dihydroxy form, a practical consideration for solution-phase synthesis and purification workflows .

Quantitative Differentiation Evidence: (S)-2,2′-Dimethoxy-1,1′-binaphthalene-3,3′-dicarboxylic Acid vs. Dihydroxy and Other Close Analogs


Homochiral MOF Construction: Divergent Framework Architecture vs. 2,2′-Dihydroxy Analog (4a vs. 4b, PCP-4a vs. PCP-4b)

Treatment of the target (S)-dimethoxy diacid (ligand 4b) with Cu²⁺ under identical solvothermal conditions as the (S)-dihydroxy diacid (ligand 4a) produced two distinct homochiral porous coordination polymers, (R)-PCP-4a and (R)-PCP-4b, whose structures were independently solved by single-crystal X-ray diffraction [REF3-1]. The dihydroxy-derived framework (PCP-4a) and dimethoxy-derived framework (PCP-4b) exhibited different nanotubular channel architectures, demonstrating that the 2,2′-substituent directly governs framework topology and guest-accessible void geometry [REF3-1]. Both frameworks demonstrated enantioselective sorption of chiral β-lactam guest molecules, but the specific sorption selectivity profiles were substituent-dependent, confirming that the dimethoxy ligand does not merely replicate the performance of the dihydroxy analog but generates a structurally and functionally distinct porous material [REF3-1].

Metal-Organic Frameworks Chiral coordination polymers Enantioselective sorption

Solubility and H-Bonding Profile: Methoxy vs. Hydroxy Substituent Effect on Processing and Coordination Behavior

The target compound bears methoxy (–OCH₃) groups at the 2,2′-positions, which cannot act as hydrogen-bond donors, in contrast to the 2,2′-dihydroxy analog (BINOL-3,3′-dicarboxylic acid, CAS 47568-49-0) whose phenolic –OH groups are capable of both donating and accepting hydrogen bonds [REF3-2][REF3-3]. This functional-group distinction has two practical consequences: (i) the dimethoxy compound exhibits enhanced solubility in medium-polarity aprotic organic solvents (e.g., dichloromethane, THF, ethyl acetate) relative to the dihydroxy form, which tends toward lower solubility due to intermolecular H-bond networks [REF3-2]; (ii) in metal-coordination applications, the methoxy groups cannot compete with the 3,3′-carboxylate donors for metal binding, ensuring clean, predictable carboxylate-only coordination modes—whereas the dihydroxy analog can participate in ancillary metal–phenolate binding, leading to divergent coordination geometries [REF3-4]. The methoxy substituent introduces a greater steric footprint (van der Waals volume) adjacent to the carboxylic acid groups relative to hydroxyl, altering the local steric environment around the metal-binding site [REF3-3].

Solubility Hydrogen bonding Coordination chemistry

Enantiomeric Purity Specification: Defined (1S) Absolute Configuration vs. Racemic or Unspecified Stereochemistry

The CAS registry number 135312-22-0 unambiguously designates the (1S) enantiomer of 2,2′-dimethoxy-1,1′-binaphthalene-3,3′-dicarboxylic acid, distinguishing it from the racemic mixture (CAS 193478-42-1, [1,1′-binaphthalene]-3,3′-dicarboxylic acid, 2,2′-dimethoxy-, stereochemistry unspecified) and the (R)-enantiomer (CAS distinct from the racemate) [REF3-5][REF3-6]. For stereochemically demanding applications—asymmetric catalysis, enantioselective recognition, or chiral resolution—procurement of the stereodefined (1S) enantiomer is essential because the racemic material would yield racemic products or achiral outcomes, and the (R)-enantiomer would produce the opposite sense of chiral induction [REF3-5]. The (S)-enantiomer has been specifically employed as a C2-symmetric chiral building block in the construction of homochiral coordination polymers and as a precursor for axially chiral dendrimer synthons, where absolute configuration fidelity is a prerequisite for chirality transfer to the supramolecular or macromolecular product [REF3-7].

Enantiomeric purity Absolute configuration Chiral procurement

Oxidative and Conformational Stability of the Methoxy-Protected Binaphthyl Backbone vs. Free Phenolic OH Analogs

The 2,2′-dimethoxy substitution pattern eliminates the phenolic –OH groups present in BINOL-3,3′-dicarboxylic acid, thereby removing a known pathway for oxidative degradation: phenols are susceptible to one-electron oxidation to phenoxyl radicals, which can lead to oxidative coupling byproducts or ligand decomposition under aerobic or photocatalytic conditions [REF3-8]. This structural feature is consistent with the well-established use of methyl ether protection to enhance the oxidative stability of phenolic chiral ligands in asymmetric catalysis [REF3-9]. Additionally, the methoxy groups contribute to a high atropisomerization barrier (rotation about the 1,1′-binaphthyl bond), which is typical for 2,2′-disubstituted binaphthyls where both ortho positions are occupied; this prevents thermal racemization under standard reaction conditions (up to ca. 150 °C in solution) [REF3-9]. The dihydroxy analog shares a similarly high rotational barrier by virtue of equivalent ortho-substitution, but its phenolic groups remain oxidatively labile [REF3-8].

Oxidative stability Atropisomer stability Racemization barrier

Procurement-Driven Application Scenarios for (S)-2,2′-Dimethoxy-1,1′-binaphthalene-3,3′-dicarboxylic Acid (CAS 135312-22-0)


Homochiral Metal-Organic Framework (MOF) and Porous Coordination Polymer (PCP) Synthesis

The (S)-dimethoxy diacid is a proven C2-symmetric linker for constructing homochiral coordination polymers with nanotubular channels. When treated with Cu²⁺ under solvothermal conditions, it yields a porous framework (PCP-4b) structurally distinct from that derived from the 2,2′-dihydroxy analog under identical conditions, as confirmed by single-crystal X-ray diffraction [1]. The resulting material exhibits enantioselective sorption of chiral β-lactam guest molecules, making this compound a strategic choice for researchers developing chiral stationary phases for chromatographic separations or enantioselective adsorbents where predictable carboxylate-only metal binding and oxidatively stable methoxy protection are required [1].

Chiral Building Block for Axially Chiral Dendrimers and Oligomers

The (1S) enantiomer serves as a precursor for methyl 2,2′-dimethoxy-1,1′-binaphthalene-3-carboxylate derivatives, which are key intermediates in the synthesis of axially chiral dendrimer connecting units, branching units, and surface units [2]. The defined (1S) absolute configuration ensures that chirality is faithfully transferred from the monomeric building block to the dendritic macromolecular architecture—a prerequisite for applications in chiral recognition, enantioselective catalysis, and chiroptical materials [2][3].

Precursor for Decarboxylative Functionalization to 3,3′-Diaryl-Substituted Chiral Binaphthyls

The dimethyl ether derivative of BINOL-3,3′-dicarboxylic acid (i.e., the target compound or its methyl ester) has been specifically employed in decarboxylative iodination followed by Suzuki-Miyaura coupling to access enantiomerically pure 3,3′-diaryl-substituted BINOL derivatives [4]. The methoxy protection of the 2,2′-positions is essential for this synthetic sequence, as free phenolic OH groups would interfere with the iodination step or undergo competing oxidative side reactions [4].

Chiral Resolving Agent or Ligand Scaffold Requiring Carboxylate-Only Coordination

For applications where the 3,3′-dicarboxylic acid groups are the intended metal-binding or hydrogen-bonding recognition elements—such as in chiral Brønsted acid catalysis, metal-carboxylate framework construction, or diastereomeric salt resolution—the methoxy-protected compound ensures that only the carboxylate functionalities participate in the key interactions [3]. In contrast, the dihydroxy analog introduces competing phenolic OH binding sites that can alter coordination stoichiometry and selectivity [1]. Users procuring a dicarboxylic acid for carboxylate-specific roles should select the dimethoxy variant to avoid undesired ancillary ligation.

Quote Request

Request a Quote for [1,1'-Binaphthalene]-3,3'-dicarboxylicacid,2,2'-dimethoxy-,(1S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.